Cas no 1805151-19-2 (6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol)
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol
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- Inchi: 1S/C9H8F5NO2/c1-17-6-2-4(8(10)11)15-5(3-16)7(6)9(12,13)14/h2,8,16H,3H2,1H3
- InChI Key: LDHDLVNRNRSCKF-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=C(C(F)F)N=C1CO)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 248
- XLogP3: 1.5
- Topological Polar Surface Area: 42.4
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029018965-250mg |
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol |
1805151-19-2 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
| Alichem | A029018965-500mg |
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol |
1805151-19-2 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029018965-1g |
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol |
1805151-19-2 | 95% | 1g |
$2,750.25 | 2022-04-01 |
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol
Introduction to 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol (CAS No. 1805151-19-2)
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol, identified by its Chemical Abstracts Service (CAS) number 1805151-19-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorine substituents and functional groups such as methoxy and hydroxymethyl makes this molecule of particular interest for its potential applications in drug discovery and synthesis.
The structural configuration of 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol incorporates three key substituents: a difluoromethyl group at the 6-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 3-position. These fluorinated groups are strategically positioned to enhance the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxymethyl group at the 2-position further contributes to its reactivity, making it a versatile intermediate in synthetic chemistry.
Recent advancements in pharmaceutical research have highlighted the importance of fluorinated pyridines in the development of novel therapeutics. The difluoromethyl and trifluoromethyl groups, in particular, are well-documented for their ability to modulate pharmacokinetic properties, including bioavailability and metabolic clearance. These attributes make 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol a promising candidate for further investigation in medicinal chemistry.
In academic literature, this compound has been explored as a building block for more complex molecules with therapeutic potential. For instance, researchers have investigated its utility in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The electron-withdrawing nature of the fluorinated substituents enhances the compound's interaction with protein targets, improving its efficacy as an inhibitor. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases, suggesting its role in developing targeted therapies.
The methoxy group at the 4-position of the pyridine ring introduces additional functionality that can be exploited in drug design. Methoxy-substituted pyridines are known to improve solubility and reduce toxicity, making them favorable for oral administration. This characteristic is particularly relevant in developing small molecule drugs intended for human use. Furthermore, the hydroxymethyl group provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.
From a synthetic perspective, 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol serves as an important intermediate in multi-step organic synthesis. The presence of multiple reactive sites enables diverse chemical transformations, including nucleophilic substitutions, eliminations, and coupling reactions. These synthetic pathways are essential for constructing more intricate molecular architectures required for drug development.
The growing interest in fluorinated compounds stems from their unique electronic and steric properties. Fluorine atoms are smaller than hydrogen but heavier, which affects molecular vibrations and rotational barriers. This results in enhanced binding affinity to biological targets due to increased van der Waals interactions. Additionally, fluorine's high electronegativity alters electron density distribution within the molecule, influencing reactivity and metabolic stability.
In recent years, computational chemistry has played a pivotal role in understanding the behavior of fluorinated pyridines like 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol. Molecular modeling techniques have been employed to predict how these compounds interact with enzymes and receptors at an atomic level. Such insights are invaluable for optimizing drug candidates before experimental validation becomes necessary.
The pharmaceutical industry has also recognized the potential of this compound in developing antiviral and antibacterial agents. Fluorinated pyridines are known to disrupt viral replication mechanisms by inhibiting key enzymes involved in viral polymerization or entry into host cells. Similarly, they can interfere with bacterial metabolic pathways by targeting essential enzymes or cell wall synthesis components.
Future research directions may explore novel derivatives of 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol with enhanced pharmacological properties. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) could be employed to identify new analogs with improved potency and selectivity. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound.
The commercial significance of this compound cannot be overstated. As demand for innovative pharmaceuticals grows worldwide, intermediates like 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol will remain integral to drug development pipelines. Companies specializing in fine chemicals continue to invest in synthesizing high-purity versions of this compound to meet industry needs.
In conclusion,6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol (CAS No. 1805151-19-2) represents a fascinating example of how structural complexity can yield compounds with significant therapeutic potential. Its unique combination of fluorinated substituents and functional groups positions it as a valuable tool for medicinal chemists worldwide.
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